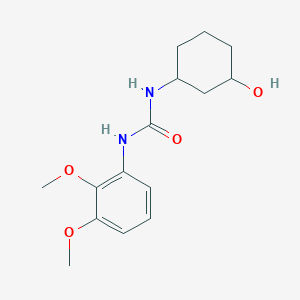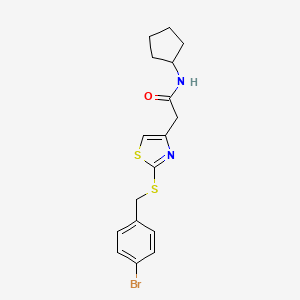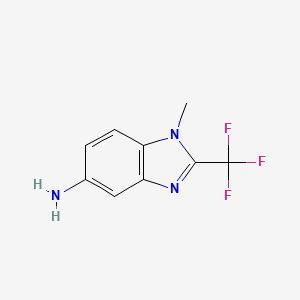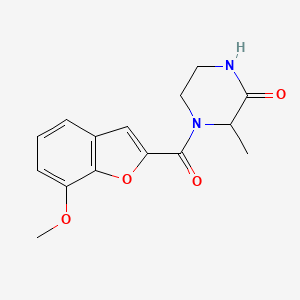
1-(2,3-Dimethoxyphenyl)-3-(3-hydroxycyclohexyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethoxyphenyl)-3-(3-hydroxycyclohexyl)urea, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It was first identified as a potent inhibitor of Janus kinase 2 (JAK2) and has since been found to inhibit other members of the JAK family, including JAK1 and JAK3. AG490 has also been shown to have inhibitory effects on other signaling pathways, such as the epidermal growth factor receptor (EGFR) and the insulin-like growth factor 1 receptor (IGF-1R).
科学的研究の応用
Hydrogen Bonding and Structural Studies
Hindered ureas, including those with complex structures, have been studied for their unique hydrogen bonding patterns and structural behaviors. For instance, studies on heterocyclic ureas revealed their ability to form multiply hydrogen-bonded complexes, which are useful building blocks for self-assembly processes. This suggests potential applications in designing novel materials with specific mechanical or chemical properties (Corbin et al., 2001).
Synthesis and Reactivity
Research into substituted ureas has also uncovered efficient synthetic routes and reactivity profiles for these compounds. For example, the synthesis of cyclic dipeptidyl ureas demonstrates the versatility of urea derivatives in organic synthesis, potentially offering new pathways for the development of pharmaceuticals or bioactive molecules (Sañudo et al., 2006).
Corrosion Inhibition
Urea derivatives have found applications as corrosion inhibitors, showcasing their utility in protecting metals from corrosion. The study on 1,3,5-triazinyl urea derivatives indicates their effectiveness in mitigating mild steel corrosion, pointing towards their potential industrial applications in enhancing the durability of metal structures and components (Mistry et al., 2011).
Photodegradation and Environmental Stability
The environmental behavior of certain urea derivatives has been investigated, particularly focusing on their photodegradation and hydrolysis in water. This research is crucial for understanding the environmental impact and degradation pathways of agrochemicals based on urea structures, contributing to safer and more sustainable use of pesticides (Gatidou & Iatrou, 2011).
Material Science and Polymer Chemistry
Urea derivatives have been utilized in the synthesis of polymers, including poly(urea-urethane)s, which are of interest for their solubility and potential applications in various industries. The combination of ionic liquids and microwave irradiation has been explored as a green protocol for polycondensation, highlighting the role of urea derivatives in developing new materials with desirable properties (Mallakpour & Rafiee, 2007).
特性
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(3-hydroxycyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-20-13-8-4-7-12(14(13)21-2)17-15(19)16-10-5-3-6-11(18)9-10/h4,7-8,10-11,18H,3,5-6,9H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRBNZOPYKXAOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-(3-hydroxycyclohexyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-6-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2753250.png)
![N,1-dicyclohexyl-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2753251.png)
![N-(4-acetylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2753252.png)
![3-[[1-(1,1-Difluoroethyl)cyclopropyl]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2753254.png)
![2-[(7-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]-N-(2-methoxyphenyl)butanamide](/img/structure/B2753256.png)







![2-(4-chlorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2753266.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2753267.png)